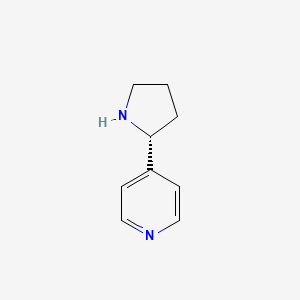

(R)-4-(Pyrrolidin-2-YL)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(2R)-pyrrolidin-2-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7,9,11H,1-2,5H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGNPIOGJLCICG-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for R 4 Pyrrolidin 2 Yl Pyridine and Its Enantiopure Derivatives

Chiral Pool-Derived Approaches

Chiral pool synthesis provides an effective pathway to enantiopure compounds by starting with readily available, optically pure natural products. nih.gov For pyrrolidine-containing molecules, the amino acids (S)-proline and (2S,4R)-4-hydroxyproline are common and valuable precursors. mdpi.com

A robust method for creating enantiopure pyrrolidin-2-yl-substituted pyridines starts from N-protected (S)-proline and (2S,4R)-4-hydroxyproline. fu-berlin.de The synthesis involves coupling these protected amino acids with (Z)-4-aminopent-3-en-2-one, which yields β-ketoenamides. These intermediates then undergo intramolecular cyclization to form pyridin-4-one derivatives with the desired pyrrolidin-2-yl substituent, maintaining high enantiopurity. fu-berlin.de

The resulting pyridin-4-one can be converted into a nonaflate, which serves as an excellent precursor for further diversification through palladium-catalyzed coupling reactions. fu-berlin.de This strategy demonstrates the utility of proline-derived β-ketoenamides for accessing a library of chiral, functionalized pyridine (B92270) derivatives. fu-berlin.de

A summary of the key transformation is presented in the table below:

| Starting Material | Key Intermediate | Final Product Type | Ref. |

| N-Protected (S)-Proline | β-ketoenamide | Pyrrolidin-2-yl-pyridin-4-one | fu-berlin.de |

| N-Protected (2S,4R)-4-Hydroxyproline | β-ketoenamide | 4-Hydroxypyrrolidin-2-yl-pyridin-4-one | fu-berlin.de |

While specific examples for the direct synthesis of (R)-4-(Pyrrolidin-2-YL)pyridine via diastereoselective allylation of imines are not extensively detailed in the provided results, the principles of this methodology are well-established for creating substituted pyrrolidines. organic-chemistry.org This approach would typically involve the reaction of an imine derived from a pyridine aldehyde with an allylating agent, using a chiral catalyst or auxiliary to control the stereochemical outcome. The resulting homoallylic amine can then be cyclized to form the pyrrolidine (B122466) ring. The diastereoselectivity of the key allylation step is crucial for achieving high enantiomeric purity in the final product.

General Synthetic Strategies for Pyrrolidinylpyridine Scaffolds

Beyond chiral pool methods, several general strategies exist for constructing the pyrrolidinylpyridine framework. These methods offer flexibility and can be adapted for the synthesis of various derivatives.

Other one-pot approaches include multicomponent reactions. For instance, polysubstituted pyridines can be synthesized in a one-pot, three-component reaction of a 1,3-dicarbonyl compound, an alkynone, and ammonium (B1175870) acetate (B1210297) under mild, acid-free conditions. organic-chemistry.org While not directly yielding a pyrrolidinylpyridine, such methods can be adapted to incorporate the pyrrolidine moiety as part of one of the initial components.

| Method | Starting Materials | Key Feature | Ref. |

| Photo-promoted Ring Contraction | Pyridine, Silylborane | Forms a 2-azabicyclo[3.1.0]hex-3-ene skeleton | nih.gov |

| Three-Component Heteroannulation | 1,3-Dicarbonyl, Alkynone, Ammonium Acetate | Mild, acid-free conditions with high regioselectivity | organic-chemistry.org |

| Four-Component Reaction | Ketone, Malononitrile, Ethyl Cyanoacetate, Hydrazine Hydrate | Ultrasound-promoted, high yields | nih.gov |

The direct attachment of a pyrrolidine ring to a pyridine nucleus can be achieved via nucleophilic aromatic substitution (SNAr). In this approach, a pyridine ring bearing a suitable leaving group (such as a halogen) at the 4-position is reacted with a pyrrolidine derivative. rsc.orgquimicaorganica.org The reaction is often facilitated by a base and can require elevated temperatures, particularly with sterically demanding pyrrolidines. researchgate.net

To enhance the reactivity of the pyridine ring towards nucleophilic attack, the pyridine nitrogen can be quaternized. google.com This increases the electrophilicity of the C4 position, allowing displacement of the leaving group under milder conditions. The quaternizing agent is later removed in a dequaternization step to yield the final 4-substituted pyridine product. google.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, offering a versatile method for synthesizing and diversifying pyrrolidinylpyridine scaffolds. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are frequently employed. youtube.com

For instance, a pre-formed pyrrolidinyl boronic acid or ester can be coupled with a 4-halopyridine under Suzuki-Miyaura conditions. nih.govnih.gov Conversely, a 4-(pyrrolidin-2-yl)pyridine derivative, once formed, can be further functionalized. If the initial synthesis yields a 4-(pyrrolidin-2-yl)pyridin-4-yl nonaflate, this nonaflate can readily participate in various palladium-catalyzed couplings to introduce a wide range of substituents onto the pyridine ring. fu-berlin.de This approach is particularly valuable for creating libraries of analogues for structure-activity relationship studies. fu-berlin.deresearchgate.net

Synthetic Routes Involving Pyridine N-Oxides

The use of pyridine N-oxides represents a significant strategy in the synthesis of substituted pyridines, including precursors to this compound. Pyridine N-oxides are more reactive toward both electrophilic and nucleophilic substitution than their parent pyridines, making them versatile intermediates. researchgate.netsemanticscholar.org This enhanced reactivity facilitates the introduction of various functional groups at specific positions of the pyridine ring.

Recent advancements have focused on transition metal-catalyzed reactions to achieve regioselective functionalization of pyridine N-oxides. For instance, palladium-catalyzed alkenylation allows for the introduction of alkenyl groups at the C-2 position of the pyridine ring. researchgate.net Similarly, methods for arylation, amination, and cyanation of pyridine N-oxides have been developed, expanding the toolkit for creating diverse pyridine derivatives. semanticscholar.org

A general one-pot procedure for synthesizing 2-substituted pyridines from pyridine N-oxides involves activation with a phosphonium (B103445) salt, such as PyBroP, followed by the addition of a nucleophile. nih.gov This method offers a mild alternative to traditional SNAr chemistry. nih.gov Furthermore, highly regioselective halogenation of pyridine N-oxides provides practical access to 2-halo-substituted pyridines, which are valuable intermediates in pharmaceutical synthesis. nih.gov The reactivity of the N-oxide can also be harnessed for stereoselective additions. For example, the addition of aryl Grignard reagents to pyridine N-oxides in the presence of a chiral ligand can yield optically active piperidines after a reduction step. researchgate.net

While direct synthesis of this compound using this method is not explicitly detailed in the provided search results, the principles of regioselective and stereoselective functionalization of pyridine N-oxides are fundamental. These methods can be adapted to introduce a suitable precursor for the pyrrolidine ring at the 4-position, which can then be further elaborated to form the final chiral product.

Synthesis of Functionalized this compound Analogues

The synthesis of quaternary ammonium derivatives of 4-pyrrolidinopyridine (B150190) has been achieved through a straightforward one-pot synthesis. researchgate.net This typically involves the reaction of 4-pyrrolidinopyridine with an appropriate alkyl or aryl halide in a polar aprotic solvent like acetonitrile. researchgate.net The resulting quaternary ammonium salts often precipitate from the reaction mixture and can be purified by washing or recrystallization. researchgate.net

A variety of these derivatives have been synthesized and characterized using techniques such as NMR spectroscopy and single-crystal X-ray diffraction. researchgate.net For example, the reaction of 4-pyrrolidinopyridine with 2-bromo-1-(3-nitrophenyl)ethan-1-one yields 1-(2-(3-nitrophenyl)-2-oxoethyl)-4-(pyrrolidin-1-yl)pyridin-1-ium bromide. researchgate.net The nitrogen atom in the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. srce.hr The quaternization of aliphatic amines like the pyrrolidine nitrogen is also possible and generally proceeds with higher basicity and nucleophilicity compared to the aromatic pyridine nitrogen. srce.hr

| Starting Material | Reagent | Product |

| 4-pyrrolidinopyridine | 2-bromo-1-(3-nitrophenyl)ethan-1-one | 1-(2-(3-nitrophenyl)-2-oxoethyl)-4-(pyrrolidin-1-yl)pyridin-1-ium bromide researchgate.net |

| 4-pyrrolidinopyridine | Alkyl or Aryl Halide | Quaternary Ammonium Salt researchgate.net |

This table showcases examples of reactants used to synthesize quaternary ammonium derivatives of 4-pyrrolidinopyridine.

It is important to note that while the provided information focuses on 4-pyrrolidinopyridine, these synthetic principles can be extended to the chiral this compound to generate its corresponding quaternary ammonium derivatives.

The synthesis of analogues of this compound featuring dual functional side chains is a key area of research for developing new ligands and biologically active molecules. One approach involves the synthesis of thiazolidin-4-one and thiazinan-4-one derivatives using 1-(2-aminoethyl)pyrrolidine (B145720) as a precursor. tandfonline.com This one-pot, three-component cyclocondensation reaction involves the amine, a substituted benzaldehyde, and a mercaptocarboxylic acid, yielding compounds with both a pyrrolidine ring and a thiazolidinone or thiazinanone moiety. tandfonline.com

Another strategy focuses on creating molecules with both a pyrrolidine and a triazole ring. For instance, the reaction of 2-cyanopyridine (B140075) with N-phenylthiosemicarbazide can lead to the formation of 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which can be further functionalized. researchgate.net

The development of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones represents another avenue for creating dual-functionalized analogues. beilstein-journals.org These are synthesized through a domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines. beilstein-journals.org This method allows for the introduction of various functional groups, influencing the electronic and photophysical properties of the final compounds. beilstein-journals.org

| Precursor | Reaction Type | Resulting Analogue |

| 1-(2-aminoethyl)pyrrolidine | Three-component cyclocondensation | Thiazolidin-4-one/Thiazinan-4-one derivatives tandfonline.com |

| 2-Cyanopyridine | Reaction with N-phenylthiosemicarbazide | Triazole-containing pyridine derivatives researchgate.net |

| Alkynylated Uracils and Anilines | Domino C-N coupling/hydroamination | Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones beilstein-journals.org |

This table illustrates different synthetic strategies for constructing analogues with dual functional side chains.

The derivatization of the pyrrolidine nitrogen to a pyrrolidine N-oxide can be a valuable transformation to alter the electronic and steric properties of the molecule, potentially influencing its catalytic activity or biological function. While specific examples for this compound are not detailed in the provided results, the general chemistry of N-oxide formation is well-established.

Similarly, the pyridine nitrogen can be oxidized to a pyridine N-oxide. This modification significantly alters the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. semanticscholar.org For instance, 4-phenylpyridine (B135609) can be oxidized to 4-phenylpyridine N-oxide. sigmaaldrich.com

The synthesis of pyrimidine (B1678525) N-oxides from related structures has also been explored. For example, pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones have been synthesized, which contain a pyrimidine-like core. beilstein-journals.org While not explicitly N-oxides, the synthesis of these heterocyclic systems demonstrates the construction of pyrimidine-containing analogues. The synthesis of 1-H-2-oxopyrido-[2,1b] researchgate.netpsu.edudihydropyrimidinium chloride, a related pyridopyrimidine system, has also been reported. mdpi.com

The design and synthesis of multi-chiral ligands based on the this compound scaffold are of significant interest for applications in asymmetric catalysis. One strategy involves the synthesis of C2-symmetric analogues of 4-(pyrrolidino)pyridine (PPY). researchgate.net These can be prepared through SNAr reactions of 4-halo- or 4-phenoxypyridines with enantiomerically pure pyrrolidine derivatives, or via cyclocondensation from 4-aminopyridine. researchgate.net

Another approach is the creation of axially chiral aryl-pyrroloindoles. nih.gov This has been achieved through an organocatalytic asymmetric (2+3) cyclization between 3-arylindoles and propargylic alcohols. nih.gov The resulting scaffolds possess both central and axial chirality and have been successfully used as ligands in palladium-catalyzed asymmetric reactions. nih.gov

The synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives provides building blocks for the construction of β-peptide oligomers, which can adopt defined conformations and serve as chiral ligands. nih.gov These derivatives can be prepared with a variety of side chains and protecting groups suitable for solid-phase or solution-phase oligomer synthesis. nih.gov

| Chiral Ligand Type | Synthetic Strategy | Key Features |

| C2-Symmetric PPY Analogues | SNAr or Cyclocondensation | Enantiomerically pure, used in kinetic resolution researchgate.net |

| Axially Chiral Aryl-Pyrroloindoles | Asymmetric (2+3) Cyclization | Central and axial chirality, effective in Pd-catalyzed reactions nih.gov |

| β-Peptide Oligomers | From 2,2-disubstituted pyrrolidine-4-carboxylic acids | Defined conformations, potential for biomedical applications nih.gov |

This table summarizes various approaches to the design and synthesis of multi-chiral ligands derived from or related to the this compound structure.

Advanced Computational and Theoretical Investigations of R 4 Pyrrolidin 2 Yl Pyridine

Quantum Chemical Characterization of Molecular Geometry and Conformation

Density Functional Theory (DFT) for Geometry Optimization (e.g., B3LYP, 6-311++G(d,p) basis sets)

The molecular geometry of 4-pyrrolidin-2-yl-pyridine (4P2YLP) has been optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional and the 6-311++G(d,p) basis set. researchgate.netdntb.gov.ua This level of theory is widely recognized for its accuracy in predicting the structural parameters of organic molecules. sci-hub.se The optimization process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule. The calculated bond lengths, bond angles, and dihedral angles from these studies provide a precise three-dimensional model of the compound. sci-hub.se The use of the 6-311++G(d,p) basis set is crucial as it offers a good balance between computational cost and accuracy for describing the electronic structure of both small and large molecules. researchgate.net

Elucidation of Electronic Structure and Reactivity Profiles

HOMO-LUMO Orbital Analysis for Chemical Activity and Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and electronic properties of a molecule. researchgate.netdntb.gov.ua The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. researchgate.net For 4-pyrrolidin-2-yl-pyridine in the gas phase, the HOMO-LUMO gap has been calculated to be 5.6486 eV. researchgate.netdntb.gov.ua A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. scirp.org The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Table 1: Frontier Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.646 scirp.org |

| LUMO | -1.816 scirp.org |

| Energy Gap | 5.6486 researchgate.netdntb.gov.ua |

Molecular Electrostatic Potential (MEP) Mapping for Nucleophilic and Electrophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. researchgate.netdntb.gov.ua The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of negative potential (rich in electrons and susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-deficient and susceptible to nucleophilic attack). nih.gov In the case of 4-pyrrolidin-2-yl-pyridine, the nitrogen atoms of the pyridine (B92270) and pyrrolidine (B122466) rings are expected to be regions of negative potential, making them likely sites for interaction with electrophiles. researchgate.netdntb.gov.uanih.gov Conversely, the hydrogen atoms attached to the carbon framework would exhibit positive potential. nih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are powerful quantum chemical tools used to analyze the electron localization in molecular systems, providing insights into chemical bonding and electron pair domains. cam.ac.ukwikipedia.org ELF, introduced by Becke and Edgecombe, is a measure of the probability of finding a second like-spin electron near a reference electron. cam.ac.ukwikipedia.org High ELF values, approaching 1, indicate regions where electrons are highly localized, such as in covalent bonds and lone pairs. wikipedia.orgjussieu.fr Conversely, low ELF values suggest delocalized electrons. cam.ac.uk The ELF analysis allows for a clear distinction between core and valence electrons and provides a visualization that aligns with the Valence Shell Electron Pair Repulsion (VSEPR) theory. wikipedia.org

LOL analysis, which is closely related to ELF, also provides information about localized and delocalized electrons. researchgate.net Both methods are derived from the kinetic energy density and are valuable for understanding the electronic structure. jussieu.fr For instance, in studies of molecules like oxaziridine, ELF and LOL have been employed to characterize the nature of chemical bonds, such as the N-O bond, revealing the importance of electron correlation effects. researchgate.net The topological analysis of the ELF field can define "basins," and integrating the electron density within these basins can approximate the number of electrons involved in a particular bond or lone pair. jussieu.fr

Spectroscopic Property Prediction and Validation

UV-Vis Absorption Spectra Simulation via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to simulate UV-Vis absorption spectra by calculating the electronic excitation energies and oscillator strengths of a molecule. sci-hub.se This technique is instrumental in understanding the electronic transitions that occur upon absorption of UV or visible light.

For pyrrole (B145914) derivatives, TD-DFT calculations have been successfully used to analyze intramolecular charge transfer (ICT) phenomena. sci-hub.se The presence of electron-donating (like the amine group in the pyrrolidine ring) and electron-accepting (like the pyridine ring) moieties can lead to significant ICT, which influences the UV-Vis absorption profile. sci-hub.se For example, in a study of different pyrrole derivatives, computed absorption bands corresponding to π-π* and n-π* electronic transitions were identified. sci-hub.se

In the case of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, theoretical calculations showed an excellent correlation with the experimental UV spectra, validating the computational approach. eurjchem.com Although specific TD-DFT data for (R)-4-(Pyrrolidin-2-YL)pyridine is not present in the search results, it is expected that the molecule would exhibit absorption bands related to electronic transitions within the pyridine and pyrrolidine rings. The lowest energy transitions would likely be of the n-π* type, involving the non-bonding electrons of the nitrogen atoms, and π-π* transitions within the aromatic pyridine ring.

Table 1: Representative TD-DFT Data for Pyrrole Derivatives This table is illustrative and based on findings for related compounds, not this compound itself.

| Molecule | Transition | Wavelength (nm) |

| PCL | S0 → S1 | 290.22 |

| PCL | S0 → S2 | 259.86 |

| M-PCL | S0 → S1 | 314.23 |

| M-PCL | S0 → S2 | 231.66 |

Source: Adapted from a computational study on pyrrole derivatives. sci-hub.se

Theoretical Vibrational Wavenumbers and Infrared Intensities (for related pyrrole derivatives)

Theoretical calculations of vibrational wavenumbers and infrared (IR) intensities are crucial for interpreting and assigning experimental IR and Raman spectra. nih.govarxiv.org Density Functional Theory (DFT) methods, such as B3LYP, are commonly employed for these calculations. nih.govdergipark.org.tr The computed harmonic frequencies are often scaled to better match experimental values. nih.gov

Studies on related heterocyclic compounds, such as zinc(II) halide complexes of 4-acetylpyridine (B144475) and other pyrrole derivatives, have demonstrated the utility of this approach. dergipark.org.tr For instance, in the analysis of 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, a good agreement was found between the experimentally observed IR and Raman bands and those calculated theoretically. nih.gov This allowed for accurate band assignments.

For this compound, one would expect characteristic vibrational modes associated with the pyridine and pyrrolidine rings. The C-H stretching vibrations of the aromatic pyridine ring are typically observed in the 3200-3000 cm⁻¹ region. dergipark.org.tr The vibrations of the pyrrolidine ring, including C-H and N-H stretching, would also be present. The coupling between the vibrational modes of the two rings could also be investigated. researchgate.net

Table 2: Selected Theoretical Vibrational Frequencies for a Related Pyrrole Derivative This table is illustrative of the types of vibrational modes and is based on general knowledge and data for related compounds.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| N-H Stretch (Pyrrolidine) | ~3400 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 3000-2850 |

| C=N Stretch (Pyridine) | ~1600 |

| C-C Stretch (Pyridine) | ~1580, 1480, 1430 |

| Ring Breathing (Pyridine) | ~1000 |

Solvation Effects on Molecular Properties

Implicit Solvation Models (e.g., IEFPCM)

Implicit solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), are used to account for the effects of a solvent on the properties of a molecule without explicitly representing the solvent molecules. These models are computationally efficient and can provide valuable insights into how the solvent environment influences molecular geometry, electronic structure, and spectroscopic properties. The solvent-induced shifts in spectral lines, for instance, offer a quantitative measure of solute-solvent interactions. arxiv.org

Analysis of Non-linear Optical Response Properties (Dipole Moment, Polarizability, Hyperpolarizability)

The non-linear optical (NLO) properties of a molecule, such as its dipole moment (µ), polarizability (α), and first-order hyperpolarizability (β), are crucial for its potential application in optoelectronic devices. sci-hub.se Computational methods are widely used to predict these properties.

A high dipole moment is indicative of a molecule's polarity and reactivity. sci-hub.se Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, while hyperpolarizability is a measure of the non-linear response. sci-hub.seresearchgate.net Molecules with significant intramolecular charge transfer (ICT) often exhibit large NLO responses. sci-hub.se

In studies of pyrrole derivatives, it has been shown that the presence of donor and acceptor groups can lead to high values of µ, α, and β, suggesting good NLO potential. sci-hub.se For this compound, the electron-donating pyrrolidine ring and the electron-accepting pyridine ring could facilitate ICT, potentially leading to interesting NLO properties.

Table 3: Calculated NLO Properties for Representative Pyrrole Derivatives This table is for illustrative purposes and based on findings for related compounds.

| Molecule | Dipole Moment (µ) (Debye) | Polarizability (α) (x 10⁻²⁴ esu) | Hyperpolarizability (β) (x 10⁻³⁰ esu) |

| PCL | High (relative to urea) | 14.33 | 6.94 |

| M-PCL | High (relative to urea) | 17.03 | 5.31 |

| Urea (Reference) | 1.52 | - | 0.781 |

Source: Adapted from a computational study on pyrrole derivatives. sci-hub.se

Computational Docking and Molecular Interaction Studies

Advanced computational techniques are indispensable in modern drug discovery for predicting and analyzing the interactions between a ligand, such as this compound, and its biological target. These in silico methods, including molecular docking and molecular dynamics, provide critical insights into binding affinities, conformational changes, and the specific molecular forces that govern the formation of a stable ligand-receptor complex.

Investigation of Molecular Recognition and Binding Mechanisms

Molecular docking simulations are a cornerstone for understanding how this compound and its analogs recognize and bind to protein targets. These studies predict the preferred orientation of the ligand within a binding site and estimate the strength of the interaction, often expressed as a docking score or binding energy.

The binding of pyrrolidine-based compounds is frequently characterized by a network of specific interactions with amino acid residues in the target's active site. For instance, in studies of pyrrolidine derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors, docking has revealed key hydrogen bond interactions. The pyrrolidine ring's nitrogen and other functional groups can interact with residues like Glutamic acid (Glu) and Tyrosine (Tyr), while the pyridine ring can engage in π-π stacking or cation-π interactions with aromatic residues. nih.gov Specifically, interactions with residues such as Arg-358 and Tyr-666 have been shown to be crucial for the activity of some pyrrolidine-based inhibitors. nih.gov

In the context of acetylcholinesterase (AChE) inhibition, docking studies of pyrrolidin-2-one derivatives have demonstrated high binding affinities, with some analogs achieving better docking scores than the reference drug, donepezil. nih.govresearchgate.net These models suggest that the ligand settles into the enzyme's active site, forming stable complexes stabilized by hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net Similarly, investigations into KRAS inhibitors have shown that the pyrrolidine moiety can facilitate a salt bridge with residues like Glutamic acid (Glu62), significantly improving binding. acs.org

The conformation of the ligand is also a critical factor. Theoretical studies on pyridin-2-yl guanidine (B92328) derivatives, which share the pyridine feature, have highlighted the role of intramolecular hydrogen bonds in controlling the molecule's three-dimensional shape. researchgate.netepa.gov A 180-degree change in the dihedral angle between the pyridine ring and the attached functional group was observed, dictated by these internal interactions. researchgate.netepa.gov Such conformational control is vital for achieving the optimal geometry for binding to a target protein. Computational models like Quantitative Structure-Activity Relationship (QSAR) further elucidate which structural features are key for inhibitory potency. nih.gov

| Compound Class | Target Protein | Key Interacting Residues | Predicted Docking Score / Binding Energy | Reference |

| Pyrrolidine Derivatives | Dipeptidyl Peptidase IV (DPP-IV) | Arg-358, Glu-206, Tyr-666, Tyr-667 | Not specified | nih.gov |

| Pyrrolidin-2-one Derivatives | Acetylcholinesterase (AChE) | Not specified | -18.59 (Compound 14a) | nih.govresearchgate.net |

| Spiro[pyrrolidin-3,2-oxindoles] | MDM2-p53 | Not specified | -9.4 kcal/mol (Designed Compound) | scispace.com |

| Prolinol-containing Inhibitors | KRAS | Glu62, His95, Asp92, Tyr96 | Not specified | acs.org |

In Silico Screening and Evaluation of Scaffold Modifications

In silico screening allows for the rapid evaluation of virtual libraries containing numerous modifications to a parent scaffold like this compound. This process helps prioritize the synthesis of compounds with the highest predicted activity and most favorable drug-like properties.

Structure-activity relationship (SAR) studies, guided by computational analysis, are crucial for optimizing lead compounds. For example, research on pyrrolidine derivatives targeting the CXCR4 receptor showed that the position of a methyl group on the pyridine ring dramatically influenced binding affinity. A 3-methyl substitution resulted in a compound with an excellent IC50 value of 79 nM, whereas shifting the methyl group to other positions increased the IC50 value significantly, to over 200 nM and even into the micromolar range. nih.gov

Scaffold hopping is another powerful computational strategy where the core structure is replaced with a different, isosteric one to improve properties. In the development of Salt-Inducible Kinase (SIK) inhibitors, replacing a pyrrolidine ring with a piperidine (B6355638) ring led to a threefold increase in activity against SIK2. acs.orgacs.org Further modifications, such as replacing a benzonitrile (B105546) group with a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole group, resulted in a substantial boost in potency across all SIKs, achieving sub-nanomolar to single-digit nanomolar inhibition. acs.orgacs.org These examples underscore how targeted, computationally-guided modifications can lead to significant improvements in biological activity.

Virtual screening and molecular docking were employed to develop novel antimalarial agents based on a nih.govnih.govacs.orgtriazolo[4,3-a]pyridine scaffold. mdpi.com From a library of over 1500 compounds, 25 were selected for synthesis and in vitro testing based on their promising docking scores against the target enzyme, falcipain-2. mdpi.com This highlights the efficiency of in silico methods in navigating vast chemical spaces to identify promising candidates.

| Original Scaffold/Group | Modified Scaffold/Group | Target Protein | Change in Activity (IC50) | Reference |

| Pyrrolidine | Piperidine | SIK2 | ~3-fold gain in activity | acs.orgacs.org |

| Benzonitrile moiety | 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole | SIKs | Strong increase in potency (sub-nM to single-digit nM) | acs.orgacs.org |

| Pyridine (unsubstituted) | 3-CH3 Pyridine | CXCR4 | 79 nM | nih.gov |

| Pyridine (unsubstituted) | Other methyl-substituted Pyridines | CXCR4 | 216 nM to 2391 nM | nih.gov |

Applications in Asymmetric Catalysis and Organocatalysis

(R)-4-(Pyrrolidin-2-YL)pyridine as a Chiral Nucleophilic Catalyst

The utility of this compound and its analogues stems from their ability to act as chiral nucleophiles, effectively promoting a variety of enantioselective reactions.

The catalytic action of this compound and related PPY-type catalysts primarily operates through two key mechanisms:

Acyl Transfer: In acylation reactions, the pyridine (B92270) nitrogen of the catalyst attacks an acylating agent (e.g., an anhydride) to form a chiral acylpyridinium ion. researchgate.net This intermediate is highly reactive and serves as the chiral acylating agent. The stereochemical outcome of the reaction is determined by the differentiation of the two enantiotopic groups of the substrate (e.g., a meso-diol) or the two enantiomers of a racemic substrate by the chiral environment of the catalyst. The catalyst's chiral scaffold directs the approach of the substrate's nucleophilic group (e.g., a hydroxyl group) to the activated acyl group, leading to the formation of one enantiomer of the product in excess.

Enamine Activation: In reactions such as the Michael addition, this compound can act as a precursor to a chiral enamine. The secondary amine of the pyrrolidine (B122466) ring reacts with a ketone substrate to form a nucleophilic chiral enamine. This enamine then adds to an electrophile (e.g., a nitroolefin) in a stereocontrolled manner, dictated by the chiral environment of the catalyst. Subsequent hydrolysis releases the chiral product and regenerates the catalyst. This mode of activation is central to the direct catalytic asymmetric Michael addition of ketones to nitroolefins. nih.gov

4-(Dimethylamino)pyridine (DMAP) is a well-known and highly efficient achiral nucleophilic catalyst for acylation reactions. Chiral analogues of DMAP, including this compound, have been developed to extend this catalytic power to asymmetric synthesis. researchgate.netnih.gov

The PPY framework is generally considered more powerful for the acylation of alcohols than DMAP itself. beilstein-journals.orgresearchgate.net The design of chiral PPY catalysts often places the chiral substituents away from the pyridine nitrogen to avoid steric hindrance that could diminish catalytic activity, a lesson learned from studies on substituted DMAP derivatives. beilstein-journals.orgresearchgate.net While both DMAP and PPY analogues function via the formation of an acylpyridinium intermediate, the rigid, chiral environment of the PPY derivatives allows for effective enantioselective recognition. researchgate.net Axially chiral analogues of DMAP have also been synthesized and shown to be efficient catalysts for kinetic resolutions, providing a point of comparison for the PPY-based systems. nih.gov

| Feature | This compound (PPY-type) | Chiral DMAP Analogues |

| Catalytic Core | 4-(Pyrrolidino)pyridine | 4-(Dimethylamino)pyridine |

| Source of Chirality | Stereocenters in the pyrrolidine ring | Often axial chirality or stereocenters on appended groups |

| General Activity | Often higher for alcohol acylation | High, but can be sensitive to substitution near the nitrogen |

| Key Applications | Asymmetric desymmetrization, kinetic resolution, Michael additions | Enantioselective acylations, kinetic resolution |

Enantioselective Organic Transformations

The catalytic prowess of this compound and its derivatives is demonstrated in a range of enantioselective transformations.

The asymmetric desymmetrization of meso-diols is a powerful strategy for the synthesis of chiral building blocks. Chiral PPY catalysts have been successfully employed in this process. beilstein-journals.orgresearchgate.net In a typical reaction, the catalyst activates an acylating agent, which then selectively acylates one of the two enantiotopic hydroxyl groups of the meso-diol, yielding a chiral monoester with high enantiomeric excess (ee). beilstein-journals.orgbeilstein-journals.org

For instance, C2-symmetric chiral PPY catalysts have been shown to effectively promote the asymmetric desymmetrization of various meso-diols. beilstein-journals.org The efficiency and enantioselectivity of the reaction are influenced by the catalyst structure, the solvent, and the reaction temperature. researchgate.net

Table: Asymmetric Desymmetrization of meso-1,2-cyclohexanediol beilstein-journals.org

| Catalyst | Acylating Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Catalyst 3 | (Isobutyric)₂O | Toluene | -20 | 80 | 66 |

| Catalyst 11 | (Isobutyric)₂O | Toluene | -40 | 84 | 91 |

Data represents selected findings and may not be exhaustive.

Chiral pyrrolidine-pyridine conjugate bases, which can be derived from structures like this compound, are effective catalysts for the direct asymmetric Michael addition of ketones to nitroolefins. nih.gov This reaction is a fundamental carbon-carbon bond-forming process. The catalyst facilitates the formation of a chiral enamine intermediate from the ketone, which then adds to the nitroolefin with high diastereo- and enantioselectivity. nih.gov These reactions typically result in excellent yields and high levels of stereocontrol. nih.gov

Kinetic resolution is a method for separating a racemic mixture by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. Chiral PPY catalysts have proven to be effective in the kinetic resolution of racemic substrates, such as amino alcohols, through enantioselective acylation. beilstein-journals.org For example, a catalyst derived from L-proline demonstrated the ability to resolve amino alcohol derivatives with good selectivity factors (s). beilstein-journals.org Similarly, other PPY analogues have been used for the kinetic resolution of racemic diols and other molecules. beilstein-journals.orgresearchgate.net

Promotion of Asymmetric Aldol (B89426) Reactions

This compound and its derivatives have shown promise as organocatalysts in asymmetric aldol reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. A "proline-type" ligand, structurally analogous to this compound, has been effectively utilized in catalyzing these reactions. beilstein-journals.org In optimized conditions, this catalyst has facilitated the synthesis of aldol products with high enantioselectivities, reaching up to 91% enantiomeric excess (ee). beilstein-journals.org The catalytic prowess of pyrrolidine-based organocatalysts stems from their ability to form a nucleophilic enamine intermediate with a ketone donor, which then reacts stereoselectively with an aldehyde acceptor. The stereochemistry of the pyrrolidine ring dictates the facial selectivity of the reaction, leading to the preferential formation of one enantiomer of the aldol product. nih.gov The field has seen the development of various prolinamide-based organocatalysts, demonstrating the versatility of the pyrrolidine scaffold in promoting enantioselective aldol additions. nih.gov

Application in Acylative Dynamic Kinetic Resolution

Derivatives of 4-(pyrrolidino)pyridine (PPY) have been successfully employed as chiral nucleophilic catalysts in the acylative kinetic resolution of racemic alcohols. researchgate.net Specifically, enantiomerically pure C2-symmetric PPY derivatives have been synthesized and their catalytic activity evaluated in the kinetic resolution of 1-phenylethanol. researchgate.net In this process, the chiral catalyst preferentially acylates one enantiomer of the alcohol at a faster rate, allowing for the separation of the unreacted alcohol and the acylated product, both in high enantiomeric purity. The efficiency of the resolution is dependent on the structure of the catalyst, with modifications to the pyrrolidine ring influencing the stereoselectivity of the acylation. researchgate.net

Chemo- and Regioselective Acylation of Carbohydrates

Catalysts based on 4-pyrrolidinopyridine (B150190) have emerged as powerful tools for the site-selective acylation of complex molecules like carbohydrates. u-tokyo.ac.jp Achieving regioselectivity in the acylation of polyhydroxylated compounds such as monosaccharides is a significant challenge due to the presence of multiple hydroxyl groups with similar reactivity. Specifically designed 4-pyrrolidinopyridine-based catalysts can facilitate acylation at a specific hydroxyl group, for instance, the C(4)-OH group of a pyranoside. u-tokyo.ac.jp The selectivity is achieved through a combination of hydrogen bonding and CH-π interactions between the carbohydrate substrate and the catalyst. The catalyst's structure, including functional side chains like indole (B1671886) substructures and amide carbonyl groups, plays a crucial role in creating a defined binding pocket that orients the carbohydrate for selective acylation. u-tokyo.ac.jp Mechanistic studies have confirmed that hydrogen bonding between the C(6)-OH of the carbohydrate and the catalyst is critical for achieving high regioselectivity. u-tokyo.ac.jp

Development and Evaluation of Chiral Ligands for Metal-Mediated Catalysis

The pyridine and pyrrolidine nitrogen atoms in this compound make it an excellent bidentate ligand for coordinating with various transition metals. This section details its use and the use of related structures in forming chiral metal complexes for asymmetric catalysis.

Pyrrolidinylpyridine Ligands in Palladium-Catalyzed Reactions (e.g., allylic alkylation)

Pyrrolidinylpyridine-containing ligands have been extensively used in palladium-catalyzed reactions, most notably in asymmetric allylic alkylation (AAA). nih.gov These ligands, in combination with a palladium precursor, form chiral catalysts that can induce high enantioselectivity in the formation of carbon-carbon and carbon-nitrogen bonds. For instance, the intramolecular Pd-catalyzed AAA of N-methoxy amides has been shown to proceed in higher yield with a chiral bisphosphine ligand compared to an achiral one. nih.gov Furthermore, palladium catalysis has been employed for the allylation of 4-alkylpyridines, proceeding through alkylidene dihydropyridine (B1217469) intermediates under mild conditions. researchgate.net This method offers broad functional group tolerance. researchgate.net An electrochemical approach has also been developed for the asymmetric allylic 4-pyridinylation using a chiral diphosphine palladium complex, which acts as both a catalyst and an electron transfer mediator. nih.gov

Table 1: Palladium-Catalyzed Synthesis of N-phenyl-2-allylpyrrolidines Data sourced from multiple experiments.

| Entry | Vinyl Bromide | Product | Yield (%) |

|---|---|---|---|

| 1 | β-bromostyrene | 3a | 81 |

| 2 | (E)-1-bromo-1-hexene | 3b | 75 |

| 3 | (Z)-1-bromo-1-hexene | 3c | 72 |

| 4 | 2-bromopropene | 3d | 68 |

Conditions: amine (1.0 equiv), vinyl bromide (1.1–2.0 equiv), NaOt-Bu (1.2 equiv), Pd₂(dba)₃ (1 mol%), P(2-furyl)₃ (4 mol %), toluene, 60–110 °C. Product ratios and yields are the average of two or more experiments. nih.gov

Imidazolidin-4-one (B167674) Derivatives as Chiral Nitrogen Ligands in Metal Complexes (e.g., Copper(II) complexes in Henry reactions)

Chiral ligands based on 2-(pyridin-2-yl)imidazolidin-4-one derivatives have been synthesized and their copper(II) complexes have been evaluated as highly efficient enantioselective catalysts, particularly in asymmetric Henry (nitroaldol) reactions. beilstein-journals.orgbeilstein-archives.org The stereochemical outcome of the reaction is strongly dependent on the relative configuration of the ligand. cis-Configured ligands predominantly yield the S-enantiomer of the nitroaldol product with up to 97% ee, while trans-ligands lead to the R-enantiomer with up to 96% ee. beilstein-journals.org The catalytic system's high enantioselectivity has been leveraged in the synthesis of key chiral intermediates for pharmaceuticals. beilstein-archives.orgresearchgate.net A comparative study was conducted with a "proline-type" ligand where the imidazolidin-4-one ring was replaced by a pyrrolidine ring, highlighting the modularity of these pyridine-based chiral ligands. beilstein-journals.orgbeilstein-archives.org

Table 2: Asymmetric Henry Reactions Catalyzed by Copper(II) Complexes

| Aldehyde | Ligand | Conversion (%) | ee (%) | Configuration |

|---|---|---|---|---|

| Benzaldehyde | IIIa (cis) | 99 | 97 | S |

| Benzaldehyde | IIIb (trans) | 99 | 96 | R |

| 4-Nitrobenzaldehyde | IIIa (cis) | 99 | 95 | S |

| 4-Nitrobenzaldehyde | IIIb (trans) | 99 | 94 | R |

| 2-Thiophenecarboxaldehyde | IIIa (cis) | 98 | 96 | S |

| 2-Thiophenecarboxaldehyde | IIIb (trans) | 99 | 95 | R |

Reactions of various aldehydes with nitromethane (B149229) catalyzed by copper(II) complexes of ligands IIIa and IIIb. The conversion was determined by ¹H NMR analysis of the crude product. The enantiomeric excess was determined by chiral HPLC. beilstein-journals.org

Metal-Mediated Organocatalysis with Pyrrolidinylpyridine-Containing Complexes (e.g., Ruthenium complexes in aldol reactions)

Ruthenium complexes incorporating pyridine-containing ligands have been developed for various catalytic transformations. While direct application of this compound in Ru-catalyzed aldol reactions is not extensively documented in the provided sources, related systems demonstrate the potential of such complexes. For example, ruthenium(II) complexes bearing 2,6-bis(pyrazol-3-yl)pyridine ligands have been synthesized and utilized as catalysts for the acceptorless dehydrogenation of primary alcohols to aldehydes with high yields. rsc.org These reactions are environmentally friendly as the only byproduct is dihydrogen. rsc.org Other research has focused on trinuclear ruthenium carbonyl complexes with pyridine-alkoxide ligands for the oxidation of primary and secondary alcohols. nih.govfrontiersin.org These examples showcase the utility of pyridine-based ligands in ruthenium catalysis, suggesting a promising avenue for the future development of metal-mediated organocatalysis using this compound and its derivatives for a broader range of reactions.

Strategic Scaffold Exploration of R 4 Pyrrolidin 2 Yl Pyridine in Molecular Design

Scaffold Engineering and Design Principles

The unique structural arrangement of (R)-4-(pyrrolidin-2-yl)pyridine, featuring a basic pyridine (B92270) ring coupled with a chiral pyrrolidine (B122466) moiety, offers a valuable starting point for scaffold engineering. This section delves into the rational design principles and the subsequent structure-activity relationship studies that guide the development of novel derivatives.

Rational Design of Chiral Pyridine-Containing Scaffolds

The rational design of scaffolds based on this compound leverages its inherent chirality and the nucleophilic character of its pyridine nitrogen. A key principle in the design of catalysts, for instance, is the strategic placement of chiral elements. Research into chiral 4-pyrrolidinopyridine (B150190) (PPY) analogues demonstrates that introducing chiral centers distant from the catalytically active pyridine nitrogen can maintain high catalytic activity. rsc.org This is because substituents placed too close to the pyridine nitrogen can sterically hinder its function, leading to a significant decrease in catalytic efficacy. rsc.org

Another powerful design strategy is molecular hybridization, where pharmacophoric elements from different bioactive molecules are combined to create a new hybrid compound with potentially enhanced activity. wikipedia.org This approach, along with scaffold hopping, has been successfully used to design pyridine-based pyrrolo[2,3-d]pyrimidine analogs as potent kinase inhibitors. wikipedia.org The basicity of the pyrrolidinylpyridine core is also a critical design consideration. Compared to the widely used catalyst 4-dimethylaminopyridine (B28879) (DMAP), 4-pyrrolidinylpyridine is more basic, which can enhance its reactivity and binding affinity in various chemical and biological contexts. researchgate.net

Structure-Activity Relationship (SAR) Studies of Diverse Pyrrolidinylpyridine Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of the pyrrolidinylpyridine scaffold. By systematically modifying its structure and assessing the impact on biological activity, researchers can identify key molecular interactions.

In the development of Salt-Inducible Kinase (SIK) inhibitors, SAR studies revealed that modifications to the pyrrolidine ring significantly impact potency. For example, replacing the pyrrolidine ring in one series with a piperidine (B6355638) ring resulted in a three-fold increase in activity against SIK2, while maintaining similar activity for SIK1 and SIK3. rsc.orgnih.gov Further exploration by replacing other moieties on the scaffold led to compounds with potent, single-digit nanomolar to sub-nanomolar inhibition of all SIK isoforms. rsc.orgnih.gov

The table below summarizes the SAR findings for a series of SIK inhibitors based on a pyridine scaffold, illustrating how changes to the 'R' group affect inhibitory concentration.

| Compound | R Group | SIK1 IC₅₀ (nM) | SIK2 IC₅₀ (nM) | SIK3 IC₅₀ (nM) |

| 10 | 4-cyanophenyl | 110 | 3.4 | 1.8 |

| 11 | 4-cyanophenyl (with Piperidine) | 97 | 1.1 | 1.8 |

| 12 | 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole | 7.9 | 0.8 | 0.3 |

| Data sourced from studies on SIK inhibitors. rsc.orgnih.gov |

SAR studies on pyridine derivatives have also elucidated general principles for other therapeutic areas. For antiproliferative activity, it has been found that the presence and position of methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and amino (-NH₂) groups can enhance activity, whereas bulky groups or halogens tend to decrease it. researchgate.net In the context of antimicrobial agents, SAR studies of pyridine and thienopyridine derivatives have helped in identifying compounds with potent activity against various bacterial and fungal strains. nih.gov

Integration into Hybrid Heterocyclic Systems

The this compound scaffold serves as a valuable building block for the construction of more elaborate molecular architectures. Its integration into hybrid heterocyclic systems has led to the discovery of novel compounds with diverse biological activities.

Synthesis and Exploration of Pyridine-Pyrimidine Hybrid Architectures

The fusion of pyridine and pyrimidine (B1678525) rings has proven to be a fruitful strategy in medicinal chemistry. The 2,4-diaminopyrimidine (B92962) moiety is a well-established scaffold that forms critical hydrogen bonds with kinase enzymes. wisdomlib.org By employing molecular hybridization, the this compound moiety can be combined with a pyrrolo[2,3-d]pyrimidine nucleus. wikipedia.org

The synthesis of these hybrids often involves a multi-step sequence. For example, a key intermediate can be formed through an amination reaction where a substituted pyrrolopyrimidine is heated with an appropriate amine in the presence of a base like diisopropylethylamine (DIPEA). wikipedia.org Subsequent functionalization can be achieved using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki-Miyaura reactions, to install various aryl groups and build molecular complexity. wikipedia.org This approach has successfully yielded potent inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R). wikipedia.org

Development of Pyrrolidine-Thiadiazole Derivatives

The 1,3,4-thiadiazole (B1197879) ring is another important heterocycle known for a wide range of pharmacological activities, including anticancer and antimicrobial effects. prepchem.comnih.gov The development of hybrid molecules incorporating both pyrrolidine-pyridine and thiadiazole motifs represents a promising avenue for drug discovery.

The synthesis of such hybrids can be achieved through various cyclization strategies. A common method involves the reaction of a pyridine-containing thiosemicarbazone precursor, which can be cyclized to form the 1,3,4-thiadiazole ring. prepchem.comnih.gov For instance, reacting a ketone derivative of a pyridine, such as 1-(pyridin-2-yl)ethan-1-one, with thiosemicarbazide (B42300) yields the corresponding thiosemicarbazone. This intermediate can then undergo oxidative cyclization, for example using ferric ammonium (B1175870) sulfate, to furnish the 5-(pyridin-2-yl)-1,3,4-thiadiazole core structure. nih.gov This core can then be further functionalized to produce a library of derivatives for biological screening. nih.gov

Scaffold Adaptations to Quinolino-Oxazolines and Related Constructs

Adapting the this compound scaffold to generate more complex fused systems like quinolino-oxazolines is a sophisticated strategy in molecular design. While direct synthesis from this specific starting material is not widely documented, the principles for constructing such molecules are well-established through the synthesis of pyridine-oxazoline (PyOx) ligands. These ligands are highly valued in asymmetric catalysis.

The general synthesis of a pyridine-oxazoline involves the condensation of a pyridine derivative with a chiral 2-amino alcohol. wikipedia.orgwisdomlib.org A common route utilizes a pyridine dicarbonitrile, which reacts with a chiral amino alcohol (often derived from an amino acid) in the presence of a Lewis acid catalyst like zinc chloride at elevated temperatures. wisdomlib.org This reaction forms the chiral oxazoline (B21484) rings appended to the pyridine core.

Theoretically, the this compound scaffold could be adapted by first functionalizing the pyridine ring to bear groups amenable to oxazoline formation, such as a nitrile or carboxylic acid. This functionalized intermediate could then be reacted with a suitable chiral amino alcohol to construct the oxazoline ring, yielding a novel and complex pyrrolidinyl-pyridinyl-oxazoline structure. The conversion of pyridine scaffolds into quinoline (B57606) systems, a related form of scaffold adaptation, is also a known transformation, often proceeding through methods like the Skraup synthesis or transition-metal-catalyzed annulations.

Preclinical Research on Scaffold Derivatives for Specific Biological Target Research (excluding clinical data)

The this compound scaffold serves as a valuable starting point in medicinal chemistry due to the unique properties of its constituent rings. The pyrrolidine ring, a non-planar, sp³-hybridized structure, allows for extensive exploration of three-dimensional chemical space. nih.gov Concurrently, the pyridine ring acts as a key pharmacophoric element. Strategic modifications of this scaffold have led to the development of potent and selective modulators for a variety of biological targets, which have been extensively studied in preclinical research.

Design of Inhibitors Based on Scaffold Modifications (e.g., HIV-1 integrase, Polo-box domain of Plk1)

The inherent structural features of the this compound scaffold make it an attractive framework for designing targeted inhibitors. Researchers have leveraged both the pyrrolidine and pyridine moieties to create derivatives aimed at specific biological targets, including viral enzymes and cell cycle kinases.

Polo-box Domain (PBD) of Polo-like Kinase 1 (Plk1) Inhibitors

Polo-like kinase 1 (Plk1) is a crucial regulator of mitotic progression and is frequently overexpressed in various human cancers, making it a significant target for anticancer drug development. nih.govplos.org While many inhibitors target the N-terminal kinase domain (KD) of Plk1, they often suffer from off-target effects due to cross-reactivity with other kinases. nih.govresearchgate.net Consequently, the C-terminal noncatalytic polo-box domain (PBD) has emerged as an attractive alternative target. nih.govnih.gov The PBD mediates Plk1's localization and protein-protein interactions, and its inhibition can lead to mitotic arrest and cancer cell death. nih.gov

The PBD itself contains a distinct pyrrolidine-binding pocket, making scaffolds containing this ring particularly relevant for inhibitor design. plos.orgresearchgate.netscienceopen.com Research has focused on designing small molecules that specifically interact with this domain.

Triazoloquinazolinone Scaffold: Scientists identified a 1-thioxo-2,4-dihydro- nih.govrsc.orgnih.govtriazolo[4,3-a]quinazolin-5(1H)-one scaffold that effectively and selectively inhibits the Plk1 PBD over the PBDs of related kinases Plk2 and Plk3. nih.govnih.gov Structure-activity relationship (SAR) studies on this scaffold led to the development of inhibitors with significantly improved binding affinity compared to the reference phosphopeptide, PLHSpT. nih.gov

Acylthiourea Derivatives: In another approach, acylthiourea compounds were designed as Plk1 PBD inhibitors. researchgate.net A series of these derivatives were synthesized, with several halogen-substituted compounds demonstrating binding affinities in the low micromolar range. researchgate.net

Site-Directed Ligand Design: A systematic approach targeting the unique pyrrolidine-binding pocket involved creating N-terminal-truncated peptide derivatives with bulky hydrophobic groups. plos.orgscienceopen.com This strategy yielded inhibitors with up to 36-fold higher binding affinity than the parent peptide and maintained monospecificity for the Plk1 PBD. plos.orgscienceopen.com

HIV-1 Integrase Inhibitors

HIV-1 integrase is an essential enzyme for viral replication, representing a validated target for anti-AIDS drug discovery. nih.gov The pyrrolidine ring, as a core structural element, has been modified to create inhibitors for this enzyme. Following a pharmacophore model developed from known inhibitors, researchers designed and synthesized a series of 2-pyrrolinones, which are derivatives of the saturated pyrrolidine ring. nih.gov Screening of an in-house database identified eight 2-pyrrolinone compounds that fit the pharmacophore query. nih.gov Subsequent synthesis and testing confirmed that three of these compounds exhibited inhibitory activity against the strand transfer function of HIV-1 integrase, with one showing antiviral activity. nih.gov

Evaluation in In Vitro Biochemical Assays (e.g., enzyme inhibition, anti-fibrosis activity)

The efficacy of newly designed derivatives based on the this compound scaffold is rigorously tested through a variety of in vitro biochemical assays. These tests quantify the compound's activity against specific enzymes and its effects in cell-based models of disease.

Enzyme Inhibition

The inhibitory potential of scaffold derivatives is a primary focus of in vitro evaluation.

Plk1 PBD Inhibition: Derivatives of the 1-thioxo-2,4-dihydro- nih.govrsc.orgnih.govtriazolo[4,3-a]quinazolin-5(1H)-one scaffold were shown to have 10-fold or greater inhibitory activity than the previously characterized Plk1 PBD-specific phosphopeptide, PLHSpT (which has a dissociation constant, Kd, of ~450 nM). nih.gov Further optimization and prodrug strategies led to compounds like a 5-thio-1-methyl-4-nitroimidazolyl prodrug with a 50% growth inhibition (GI50) of 4.1 μM in cellular assays. nih.gov

Other Kinase Inhibition: The versatility of the pyridine and pyrrolidine motifs is evident in their use for inhibiting other kinases. In the development of Salt-Inducible Kinase (SIK) inhibitors, replacing a pyrrolidine ring on a 1,6-napthyridine scaffold with a piperidine ring led to a threefold increase in activity against SIK2. acs.orgacs.org Further modifications resulted in compounds with sub-nanomolar to single-digit nanomolar potency against SIK family kinases. acs.orgacs.org Similarly, pyrazolo[3,4-b]pyridine derivatives were designed as Tropomyosin receptor kinase (TRK) inhibitors, with several compounds showing potent activity against TRKA in the nanomolar range. nih.gov

Table 1: In Vitro Enzyme Inhibition by Selected Scaffold Derivatives

| Compound/Series | Target Kinase | Assay Type | Result (IC50/GI50) | Source(s) |

|---|---|---|---|---|

| Triazoloquinazolinone Derivative | Plk1 PBD | Binding Assay | ≥10-fold higher activity than PLHSpT (Kd ~450 nM) | nih.gov |

| 5-thio-1-methyl-4-nitroimidazolyl prodrug (80) | Plk1 | Cell Viability | 4.1 μM | nih.gov |

| Pyrazolo[3,4-b]pyridine (C03) | TRKA | HTRF Assay | 56 nM | nih.gov |

| Pyrazolo[3,4-b]pyridine (C09) | TRKA | HTRF Assay | 57 nM | nih.gov |

| Pyrazolo[3,4-b]pyridine (C10) | TRKA | HTRF Assay | 26 nM | nih.gov |

Anti-fibrosis Activity

The pyridine moiety is a core component of Pirfenidone (B1678446), the first drug approved by the FDA for treating idiopathic pulmonary fibrosis. rsc.org This has inspired the design of new pyridine-containing derivatives with potential anti-fibrosis activity.

Pirfenidone Derivatives: To address the rapid metabolism of Pirfenidone, researchers have synthesized derivatives by replacing its 5-methyl group with stable amide bonds linked to various groups. rsc.org In one study, two series of new pirfenidone derivatives were synthesized and evaluated. rsc.orgresearchgate.net Compound 5d , featuring an (S)-2-(dimethylamino) propanamido group, exhibited an anti-fibrosis activity (IC50: 0.245 mM) that was 10 times more potent than pirfenidone (IC50: 2.75 mM). rsc.orgresearchgate.net Another derivative, 9d , showed an IC50 of 0.035 mM against the human fibroblast cell line HFL1. rsc.orgresearchgate.net A separate study found that derivative YZQ17 possessed potent anti-proliferative activity and inhibited TGF-β-induced migration of NIH3T3 cells at a much lower concentration than Pirfenidone. rsc.org Mechanistic studies confirmed YZQ17 exerts its anti-fibrosis activity through the TGF-β/Smad2/3 dependent pathway. rsc.org

2-(Pyridin-2-yl) Pyrimidine Derivatives: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for anti-fibrotic activity against immortalized rat hepatic stellate cells (HSC-T6). nih.govnih.gov Fourteen of these compounds showed better activity than Pirfenidone. nih.govnih.gov Specifically, compounds 12m and 12q displayed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively. nih.govnih.gov These compounds were also shown to effectively inhibit the expression of collagen and the content of hydroxyproline (B1673980) in the cell culture medium. nih.govnih.gov

Table 2: In Vitro Anti-fibrosis Activity of Selected Pyridine Derivatives

| Compound | Cell Line | Result (IC50) | Comparison | Source(s) |

|---|---|---|---|---|

| Pirfenidone | Not Specified | 2.75 mM | - | rsc.orgresearchgate.net |

| Compound 5d | Not Specified | 0.245 mM | 10x more potent than Pirfenidone | rsc.orgresearchgate.net |

| Compound 9d | HFL1 | 0.035 mM | 78x more potent than Pirfenidone | rsc.orgresearchgate.net |

| Compound 12m | HSC-T6 | 45.69 μM | More potent than Pirfenidone | nih.govnih.gov |

| Compound 12q | HSC-T6 | 45.81 μM | More potent than Pirfenidone | nih.govnih.gov |

| YZQ17 | NIH3T3 | Potent antiproliferation | Better potency than Pirfenidone | rsc.org |

Advanced Characterization Techniques in R 4 Pyrrolidin 2 Yl Pyridine Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of (R)-4-(Pyrrolidin-2-YL)pyridine in both solution and solid states.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring and the pyrrolidine (B122466) ring. The aromatic protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons on the chiral pyrrolidine ring will appear in the more upfield region. The exact chemical shifts and coupling constants are sensitive to the solvent used. For comparison, in related pyridine structures, protons adjacent to the nitrogen (α-protons) are the most deshielded chemicalbook.comchemicalbook.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atoms of the pyridine ring typically resonate in the δ 120-150 ppm range chemicalbook.comresearchgate.net. The carbons of the pyrrolidine ring are expected in the upfield region, generally between δ 25-60 ppm, as seen in simple pyrrolidine structures chemicalbook.com. The specific chemical shifts help to confirm the connectivity of the two ring systems.

Interactive Data Table: Expected NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| Pyridine C2'-H / C6'-H | ~8.5 | ~150 |

| Pyridine C3'-H / C5'-H | ~7.3 | ~121 |

| Pyridine C4' | - | ~148 |

| Pyrrolidine C2-H | ~4.1 | ~60 |

| Pyrrolidine C3-H₂ | ~2.0-2.2 | ~35 |

| Pyrrolidine C4-H₂ | ~1.8-2.0 | ~25 |

| Pyrrolidine C5-H₂ | ~3.1-3.3 | ~46 |

| Pyrrolidine N-H | Variable | - |

| Note: These are estimated values based on typical shifts for pyridine and pyrrolidine moieties and may vary based on solvent and experimental conditions. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands corresponding to the vibrations of its structural components. Key expected absorptions include C-H stretching from both the aromatic pyridine and aliphatic pyrrolidine rings, C=N and C=C stretching vibrations from the pyridine ring, and N-H stretching and bending from the secondary amine in the pyrrolidine ring. In a similar molecule, 3-(1-methyl-2-pyrrolidinyl)pyridine, characteristic liquid-state absorptions are observed that help identify these groups nist.gov.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Pyrrolidine) | Stretch | 3300 - 3500 |

| C-H (Pyridine, Aromatic) | Stretch | 3000 - 3100 |

| C-H (Pyrrolidine, Aliphatic) | Stretch | 2850 - 3000 |

| C=C, C=N (Pyridine) | Stretch | 1550 - 1610 |

| N-H (Pyrrolidine) | Bend | 1500 - 1600 |

| Note: Values are typical ranges for the specified functional groups. |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of this compound with high accuracy. It provides a precise mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the molecular formula (C₉H₁₂N₂). The calculated exact mass for the protonated molecule [M+H]⁺ is 149.1073, and HRMS analysis would be expected to measure a value within a few parts per million (ppm) of this theoretical mass, confirming the compound's identity and purity nih.govacs.org.

Research Finding: While specific HRMS data for the target compound is not detailed in the provided search results, the technique is routinely applied to similar heterocyclic structures to confirm their synthesis. For instance, various pyridine and quinoline (B57606) derivatives have been successfully characterized by HRMS, confirming their calculated elemental compositions with high precision rsc.org.

X-ray Diffraction Studies for Solid-State Structural Analysis

X-ray diffraction techniques are paramount for determining the precise three-dimensional arrangement of atoms and molecules in the solid state, providing definitive proof of structure and stereochemistry.

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for obtaining an unambiguous solid-state structure. Growing a suitable single crystal of this compound would allow for the precise determination of bond lengths, bond angles, and the absolute configuration (R) at the chiral center (C2 of the pyrrolidine ring). This analysis would also reveal detailed information about intermolecular interactions, such as hydrogen bonding involving the pyrrolidine N-H group and the pyridine nitrogen, which dictates the crystal packing. Although a specific crystal structure for this compound is not available in the searched literature, SCXRD has been widely used to characterize precursors and derivatives of styrylpyridines and other complex pyrrolidine-containing molecules, confirming their conformations and intermolecular interactions in the solid state mdpi.comresearchgate.netresearchgate.net.

Powder X-ray Diffraction (PXRD) is a valuable tool for analyzing polycrystalline samples. It is used to identify crystalline phases, assess sample purity, and study polymorphism. A PXRD pattern for a bulk sample of this compound would serve as a unique fingerprint for that specific crystalline form. While not providing the atomic-level detail of SCXRD, PXRD is crucial for quality control and for comparing different batches of the synthesized material. The technique is broadly applied in materials science to confirm the phase purity of synthesized compounds drugbank.com.

Q & A

Q. Key Considerations :

- Purification via preparative HPLC or recrystallization.

- Stereochemical validation using chiral HPLC or circular dichroism (CD).

Reference : (synthesis steps), (nitration protocols).

Advanced: How can enantiomeric purity challenges be addressed during synthesis?

Answer:

- Chiral Chromatography : SFC or HPLC with chiral stationary phases (e.g., achieved >99% enantiomeric excess).

- Asymmetric Catalysis : Use of chiral ligands or catalysts during key bond-forming steps.

- Crystallographic Validation : Single-crystal X-ray diffraction to confirm absolute configuration ().

Q. Key Metrics :

- Plasma half-life ().

- Receptor occupancy via radiolabeled tracers (e.g., C-LY2795050 in ).

Advanced: How does crystallographic data resolve molecular conformation discrepancies?

Answer:

- Cambridge Structural Database (CSD) Surveys : Identify common protonation states and hydrogen-bonding motifs ().

- Torsion Angle Analysis : Compare experimental data with DFT-calculated conformers.

Example : identified seven (E)-3-(pyridin-4-yl)acrylic acid derivatives, all forming pyridinium salts upon protonation.

Reference : (CSD analysis).

Note : All answers are derived from peer-reviewed journals (e.g., Inorganic Chemistry, Tetrahedron Letters) and authoritative databases (PubChem, CSD). Commercial sources (e.g., BenchChem, chem960.com ) were excluded per guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.